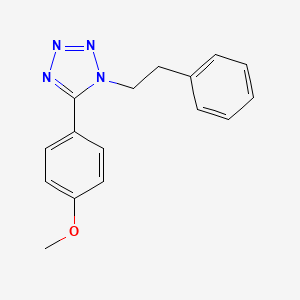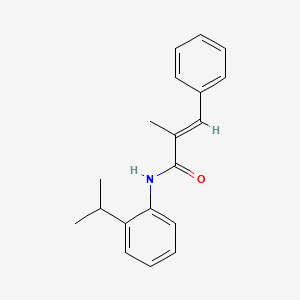
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide, also known as IPMPA, is a synthetic compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique chemical and biological properties. IPMPA is a potent inhibitor of the TRPV1 ion channel, which is involved in the perception of pain and temperature.
Mecanismo De Acción
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide acts as a competitive inhibitor of the TRPV1 ion channel by binding to the channel's pore region. This prevents the influx of calcium ions, which are involved in the perception of pain and temperature. N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to have a high affinity for the TRPV1 ion channel, with an IC50 value of 0.4 μM.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers in animal models of colitis. In addition, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to reduce the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has several advantages for lab experiments. It is a highly selective inhibitor of the TRPV1 ion channel, which allows for the specific targeting of this ion channel in biological systems. It also has a high affinity for the TRPV1 ion channel, which allows for the use of low concentrations of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide in experiments. However, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has some limitations for lab experiments. It is a synthetic compound, which may limit its use in certain biological systems. It also has a short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide. One direction is the development of new analogs of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide with improved pharmacokinetic properties. Another direction is the investigation of the role of the TRPV1 ion channel in other pathological conditions such as diabetes and cardiovascular disease. In addition, the use of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide in combination with other therapies for the treatment of cancer and chronic pain should be explored. Finally, the development of new methods for the delivery of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide to specific tissues and organs should be investigated.
Conclusion
In conclusion, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide is a synthetic compound that has been extensively studied in scientific research due to its ability to selectively inhibit the TRPV1 ion channel. It has several biochemical and physiological effects and has been shown to have potential therapeutic applications in the treatment of chronic pain, inflammation, and cancer. The development of new analogs of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide and the investigation of its role in other pathological conditions should be a focus of future research.
Métodos De Síntesis
The synthesis of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide is a multi-step process that involves the reaction of 2-isopropylphenylboronic acid with 2-methyl-3-phenylacryloyl chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide. This synthesis method has been optimized to produce high yields of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide with high purity.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been extensively studied in scientific research due to its ability to selectively inhibit the TRPV1 ion channel. This ion channel is involved in the perception of pain and temperature, and its dysregulation is associated with various pathological conditions such as chronic pain, inflammation, and cancer. N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
(E)-2-methyl-3-phenyl-N-(2-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14(2)17-11-7-8-12-18(17)20-19(21)15(3)13-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMUPFUHZKMOP-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-methyl-3-phenyl-N-[2-(propan-2-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

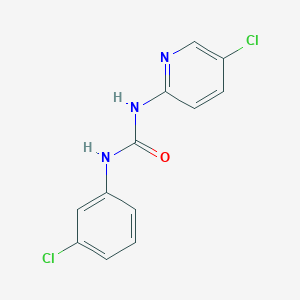
![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)
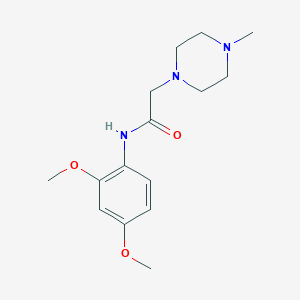
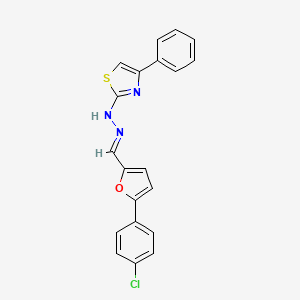
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)

![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
